molecular formula C19H20F3N3O2 B2988523 N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421505-58-9

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Número de catálogo B2988523
Número CAS: 1421505-58-9
Peso molecular: 379.383
Clave InChI: RXFYLTXSAUWICX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule drug that has been studied for its potential use in treating various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in the signaling pathways that regulate the growth and survival of cancer cells.

Mecanismo De Acción

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide works by selectively inhibiting the activity of BTK, a protein kinase that is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the induction of apoptosis (programmed cell death), and the inhibition of tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide for lab experiments is its high selectivity for BTK, which makes it a useful tool for studying the role of this protein kinase in cancer cell signaling pathways. However, one limitation of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain experimental contexts.

Direcciones Futuras

There are a number of future directions for research on N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide and its potential as a cancer treatment. These include:
1. Clinical Trials: N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is currently being evaluated in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. Future research will be needed to determine the safety and efficacy of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in these settings.
2. Combination Therapies: N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide may be used in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve treatment outcomes and reduce the risk of drug resistance.
3. Biomarker Development: Researchers are exploring the use of biomarkers to identify patients who are most likely to benefit from treatment with N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. Future research will be needed to identify and validate these biomarkers.
4. Drug Development: Researchers are working to develop more potent and selective BTK inhibitors that may be more effective than N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide for the treatment of cancer.
Conclusion:
N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a promising drug candidate for the treatment of various types of cancer. Its selective inhibition of BTK makes it a useful tool for studying the role of this protein kinase in cancer cell signaling pathways. While there are limitations to its use in certain experimental contexts, ongoing research is exploring its potential as a cancer treatment in clinical trials and in combination with other cancer therapies. Future research will be needed to determine the safety and efficacy of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide and to identify new and more effective cancer treatments based on its mechanism of action.

Métodos De Síntesis

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in a number of scientific publications, including a paper by researchers at Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been the subject of numerous scientific studies that have investigated its potential as a cancer treatment. In preclinical studies, N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth and survival of various types of cancer cells, including those associated with leukemia, lymphoma, and solid tumors.

Propiedades

IUPAC Name

N-(2-methylphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-4-2-3-5-16(13)24-18(26)25-10-8-15(9-11-25)27-17-7-6-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFYLTXSAUWICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.